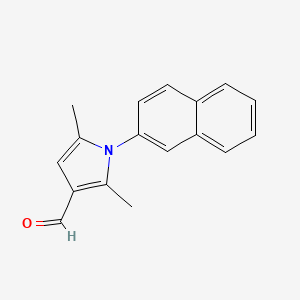

2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

2,5-dimethyl-1-naphthalen-2-ylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-12-9-16(11-19)13(2)18(12)17-8-7-14-5-3-4-6-15(14)10-17/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNRDDLLJCHDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358179 | |

| Record name | ST51017896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347332-17-6 | |

| Record name | ST51017896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2,5-dimethylpyrrole with 2-naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: 2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of potential applications in scientific research:

Research indicates that compounds similar to 2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde may possess biological activities that could be harnessed for medicinal chemistry. Its structural similarity to bilirubin suggests potential use as an orientating agent for bilirubin studies, which could lead to advancements in understanding jaundice and other related conditions.

Synthetic Organic Chemistry

The compound's functional groups allow for various chemical reactions, making it a versatile building block in synthetic organic chemistry. It can participate in:

- Electrophilic substitutions.

- Formation of more complex molecules through further functionalization.

This versatility is crucial for developing new materials or pharmaceuticals.

Material Science

Due to its unique structural features, this compound may find applications in material science, particularly in creating novel polymers or organic semiconductors. The naphthyl group enhances the compound's electronic properties, making it potentially useful in electronic devices or sensors.

Case Study 1: Bilirubin Analogues

Studies on bilirubin analogues have shown that compounds with similar structures can influence biological pathways involved in oxidative stress and inflammation. This suggests that this compound could be explored for therapeutic uses in conditions linked to oxidative damage.

Case Study 2: Electrophilic Substitutions

Research has demonstrated that pyrrole derivatives can undergo electrophilic substitutions effectively, leading to the synthesis of complex organic molecules. This property can be exploited to create targeted compounds with specific functionalities for drug discovery.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde is not well-documented. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrole-3-carbaldehyde Derivatives

Metabolic Stability

Naphthyl-substituted pyrroles (e.g., 2-naphthyl and 1-naphthyl) exhibit enhanced metabolic stability over phenyl or alkyl-substituted derivatives due to reduced oxidative metabolism of the fused aromatic system . For instance, methyl-substituted compounds (e.g., 4-isopropylphenyl) show faster hepatic clearance in preclinical models .

Biological Activity

2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound belonging to the pyrrole family, characterized by its unique structure that includes two methyl groups, a naphthyl group, and an aldehyde functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C15H15N

- Molecular Weight : Approximately 249.307 g/mol

- Structural Features : The compound features a five-membered pyrrole ring fused with a naphthyl group, enhancing its aromatic character and reactivity in electrophilic substitutions.

Synthesis

The synthesis typically involves the condensation of 2,5-dimethylpyrrole with 2-naphthaldehyde under acidic conditions, often using p-toluenesulfonic acid as a catalyst. This method allows for the formation of the desired product while maintaining structural integrity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- In vitro studies demonstrated that derivatives of pyrrole compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL .

Anticancer Activity

The potential anticancer effects of this compound are being actively researched:

- Mechanism of Action : The compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis. It is hypothesized that it interacts with specific enzymes or receptors, inhibiting their activity and leading to reduced tumor growth.

- Case Studies : In a recent study focusing on pyrrole derivatives, compounds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to confirm the structure of 2,5-dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde?

- Answer : The compound should be characterized using 1H-NMR , 13C-NMR , and IR spectroscopy . For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm in 1H-NMR, while aromatic protons from the naphthyl group resonate in δ 7.2–8.5 ppm. IR spectroscopy will show a strong C=O stretch (~1680–1720 cm⁻¹) for the aldehyde group. Comparative analysis with spectral data from structurally similar pyrrole-carbaldehydes (e.g., 1-propyl-5-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde) can validate assignments .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Answer :

- Preventive Measures : Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Store in dry, corrosion-resistant containers away from heat and moisture .

- Emergency Response : For accidental inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for analogous pyrrole derivatives (e.g., 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid) to guide protocols .

Q. How can the aldehyde group in this compound be modified for further functionalization?

- Answer : The aldehyde group is reactive toward nucleophiles like amines (to form Schiff bases) or Grignard reagents (to generate secondary alcohols). For example, condensation with hydrazine derivatives can yield hydrazones, as demonstrated in the synthesis of naphtho[2,1-b]furan-based hydrazone derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in 1H-NMR) be resolved during structural analysis?

- Answer :

- Step 1 : Verify solvent purity and calibration of the NMR spectrometer (e.g., Varian Unity Plus at 300 MHz ).

- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions.

- Step 3 : Compare with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to identify conformational effects .

Q. What synthetic strategies optimize yield for this compound?

- Answer :

- Vilsmeier-Haack Reaction : Use POCl₃/DMF at 0–5°C to formylate the pyrrole ring, followed by quenching with ice-water. This method achieved 70–80% yields for similar carbaldehydes .

- Troubleshooting Low Yields : Optimize stoichiometry (excess POCl₃), monitor reaction temperature (maintain <90°C), and purify via column chromatography using silica gel and ethyl acetate/hexane eluents.

Q. What electronic properties make this compound suitable for molecular electronics applications?

- Answer : The naphthyl group enhances π-conjugation, while the pyrrole core provides electron-rich characteristics. Theoretical studies on analogous 2,5-di-thienylpyrroles suggest tunable HOMO-LUMO gaps (3.5–4.0 eV), making them candidates for organic semiconductors. Experimental validation via cyclic voltammetry and UV-vis spectroscopy is recommended .

Q. How does the steric bulk of the 2-naphthyl group influence reactivity in cross-coupling reactions?

- Answer : The 2-naphthyl group may hinder access to the pyrrole’s α-positions, reducing efficiency in Suzuki-Miyaura couplings. Mitigation strategies include:

- Using bulky palladium catalysts (e.g., XPhos Pd G3) to prevent steric clashes.

- Pre-functionalizing the pyrrole core before introducing the naphthyl group .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.